

An In-Depth Technical Guide to 3-Methoxy-5-nitropyridin-2-ol

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Compound of Interest

Compound Name: 3-Methoxy-5-nitropyridin-2-ol

Cat. No.: B1593174

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-nitropyridin-2-ol is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal and agrochemical research. Its unique electronic and structural features, arising from the interplay of the methoxy, nitro, and hydroxyl functional groups on the pyridine core, make it a valuable intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the available scientific and technical information for **3-Methoxy-5-nitropyridin-2-ol**, including its chemical identifiers, properties, synthesis, and potential applications, with a focus on providing field-proven insights for researchers in drug development.

Chemical Identity and Properties

A clear and unambiguous identification of a chemical entity is the foundation of all scientific research. This section provides the core identifiers and physicochemical properties of **3-Methoxy-5-nitropyridin-2-ol**.

Key Identifiers

It is crucial to note that while the primary CAS number for this compound is 75710-99-5, other CAS numbers for positional isomers exist, and careful verification is essential.

Identifier	Value
CAS Number	75710-99-5 [1] [2]
Molecular Formula	C ₆ H ₆ N ₂ O ₄ [1] [2] [3]
IUPAC Name	3-methoxy-5-nitropyridin-2-ol
Synonyms	3-Methoxy-5-nitro-pyridin-2-ol, 2-Hydroxy-3-methoxy-5-nitropyridine, 3-Methoxy-5-nitro-2-pyridone [4]
InChI	InChI=1S/C6H6N2O4/c1-12-5-2-4(8(10)11)3-7-6(5)9/h2-3H,1H3,(H,7,9) [3]
InChIKey	JDHPYWVDVDFUDW-UHFFFAOYSA-N [3]
SMILES	COC1=CC(=O)NC=C1--INVALID-LINK--[O-] [3]

Physicochemical Properties

Property	Value	Source
Molecular Weight	170.12 g/mol	[1] [2]
Appearance	Solid	[4]
Melting Point	>101°C (decomposes)	[1]
Predicted XlogP	-0.1	[3]
Storage Temperature	-20°C	[2]

Spectroscopic Data

While specific, experimentally-derived spectra for **3-Methoxy-5-nitropyridin-2-ol** are not widely published in publicly accessible databases, predicted mass spectrometry data is available. Researchers are advised to obtain compound-specific analytical data from the supplier or through in-house analysis for definitive structural confirmation.

Predicted Mass Spectrometry Data:[\[3\]](#)

Adduct	m/z
[M+H] ⁺	171.04004
[M+Na] ⁺	193.02198
[M-H] ⁻	169.02548

Synthesis of 3-Methoxy-5-nitropyridin-2-ol

The synthesis of **3-Methoxy-5-nitropyridin-2-ol** is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established literature.

Experimental Protocol: A Two-Step Synthesis

This synthesis involves the methylation of 2,3-dihydroxypyridine followed by nitration.

Step 1: Methylation of 2,3-dihydroxypyridine

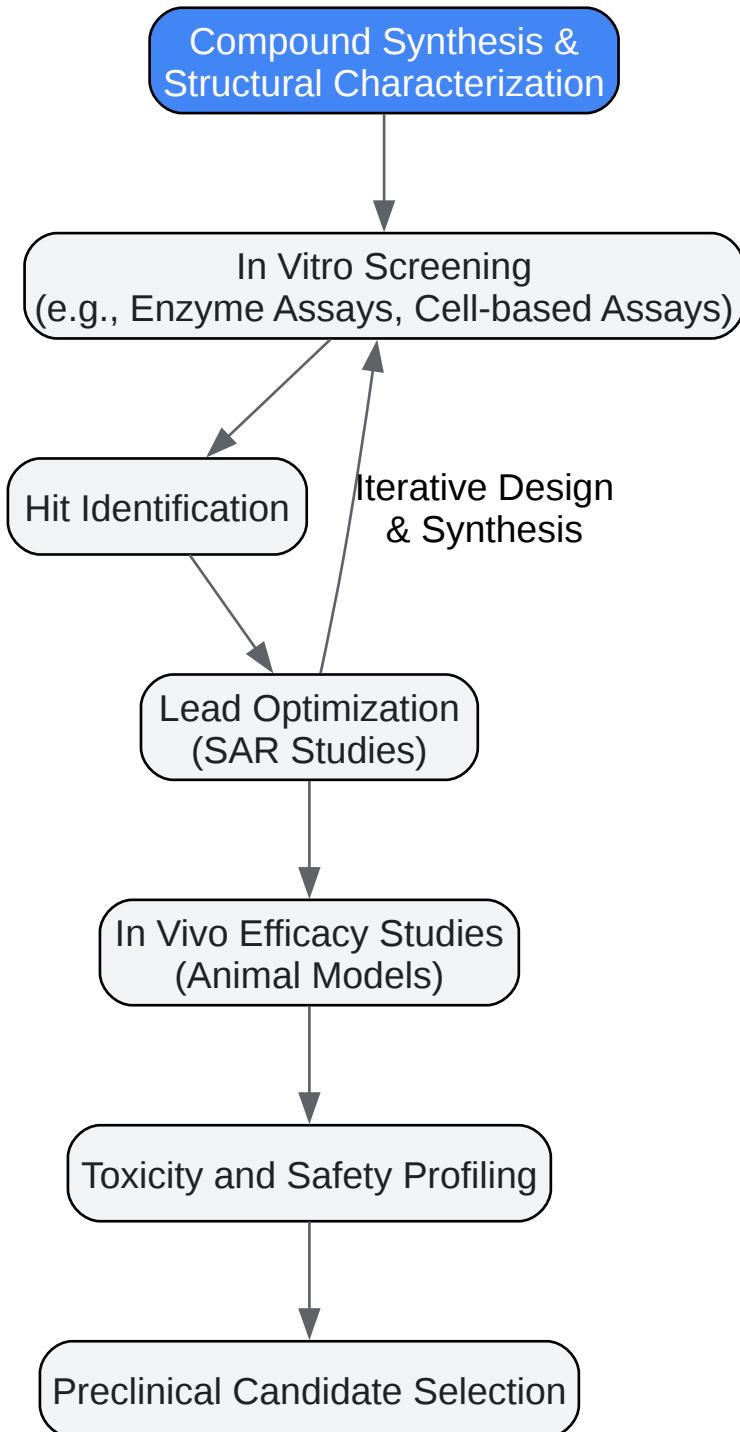
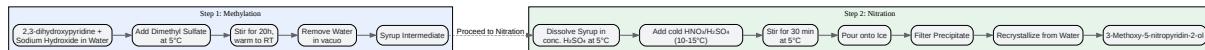
- To a solution of 2,3-dihydroxypyridine (0.20 mol) in 75 mL of distilled water, add sodium hydroxide (0.215 mol).
- Cool the reaction mixture to 5°C.
- Add dimethyl sulfate (0.21 mol) dropwise to the cooled mixture.
- Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.
- Remove the water in vacuo at approximately 65°C to yield a syrup.

Step 2: Nitration

- Dissolve the syrup obtained from Step 1 in 50-60 mL of concentrated sulfuric acid at 5°C.
- Prepare a cold mixture of concentrated nitric acid (20 mL) in concentrated sulfuric acid (20 mL).
- Add the cold nitrating mixture to the solution from Step 2 at a rate that maintains the reaction temperature between 10°C and 15°C.

- After the addition is complete, stir the mixture for an additional 30 minutes at 5°C.
- Pour the reaction mixture onto approximately 400 mL of ice.
- Collect the resulting red precipitate by filtration.
- Recrystallize the precipitate from water to obtain **3-Methoxy-5-nitropyridin-2-ol**.

Synthesis Workflow Diagram



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